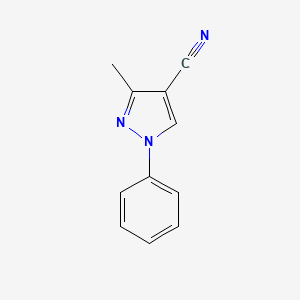
3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile can be synthesized through a one-pot multicomponent reaction. This involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported manganese dioxide as a recyclable catalyst in water . The reaction typically proceeds at room temperature and yields the desired product in high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as recyclable catalysts and aqueous reaction media, is emphasized to ensure environmentally friendly and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction of the nitrile group to amines using reducing agents like Raney-nickel alloy and formic acid.
Substitution: Substitution reactions involving the nitrile group to form different functional groups such as amides, carboxylic acids, and esters.
Common Reagents and Conditions:
Oxidation: Orthophosphoric acid, formic acid, hydroxylamine hydrochloride.
Reduction: Raney-nickel alloy, formic acid.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Oxidation: Pyrazole-4-carbonitrile derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Amides, carboxylic acids, esters, and other functionalized pyrazoles.
Scientific Research Applications
3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes and receptors, modulating their functions. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure with a chloro substituent and an aldehyde group.
5-Amino-1H-pyrazole-4-carbonitrile: Contains an amino group instead of a phenyl group.
1,3-Diphenyl-1H-pyrazole-4-carbonitrile: Contains an additional phenyl group.
Uniqueness: 3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a nitrile group on the pyrazole ring makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.
Properties
CAS No. |
18093-92-0 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-methyl-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h2-6,8H,1H3 |
InChI Key |
AMRLEOIAAVRDSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



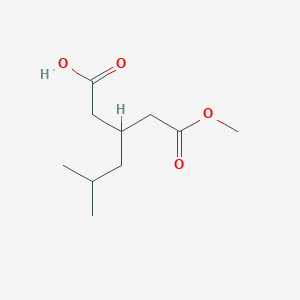
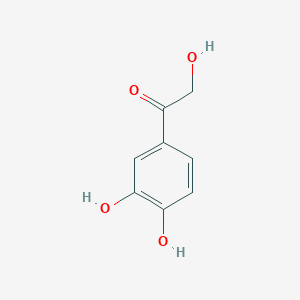
![6,7,8,9-Tetrahydro-5H-pyrimido[4,5-b]indol-4-ol](/img/structure/B8270292.png)
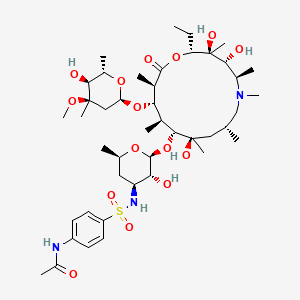
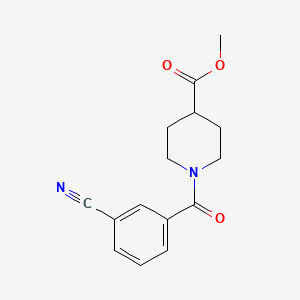

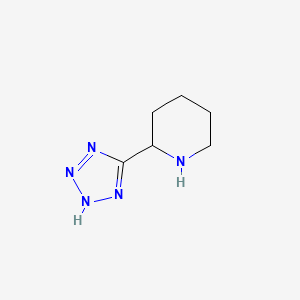
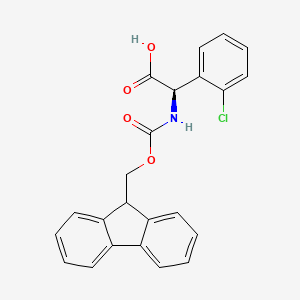

![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B8270341.png)
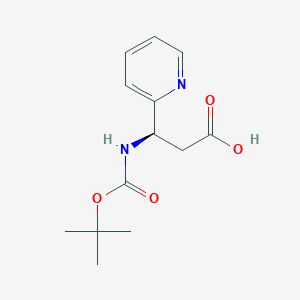

![5-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B8270379.png)
